Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic small molecule (C11H12N2O3, MW 220.22 g/mol) belonging to the tetrahydroquinoxaline class. Its structure features a partially saturated quinoxaline core with a ketone at position 3 and an ethyl ester at position 6, distinguishing it from the corresponding methyl ester and free carboxylic acid analogs by its specific lipophilicity (XLogP3 = 1.1), hydrogen-bonding profile (2 HBD, 4 HBA), and rotatable bond count.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1353500-82-9
Cat. No. B1395746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS1353500-82-9
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NCC(=O)N2
InChIInChI=1S/C11H12N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)13-10(14)6-12-8/h3-5,12H,2,6H2,1H3,(H,13,14)
InChIKeyZWJQQFCMPAONCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 1353500-82-9): Core Structural and Physicochemical Profile


Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic small molecule (C11H12N2O3, MW 220.22 g/mol) belonging to the tetrahydroquinoxaline class. Its structure features a partially saturated quinoxaline core with a ketone at position 3 and an ethyl ester at position 6, distinguishing it from the corresponding methyl ester and free carboxylic acid analogs by its specific lipophilicity (XLogP3 = 1.1), hydrogen-bonding profile (2 HBD, 4 HBA), and rotatable bond count (3) [1]. These computed physicochemical parameters, derived from authoritative database entries, position the ethyl ester as a moderately lipophilic congener within the 3-oxo-tetrahydroquinoxaline-6-carboxylate series, with implications for membrane permeability, solubility, and subsequent synthetic derivatization [1].

Why Generic Substitution Fails for Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Evidence-Based Differentiation from Closest Analogs


Simple replacement of ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate with the methyl ester (CAS 671820-52-3) or free carboxylic acid (CAS 702669-54-3) is chemically and functionally unsupported. The ester moiety at position 6 directly governs lipophilicity (ΔLogP up to 0.7 units across the three analogs) and hydrogen-bond donor count, parameters that influence passive membrane permeability and target binding. In a published structure-activity relationship (SAR) study on the 3-oxo-tetrahydroquinoxaline-6-carboxylate scaffold, conversion of the methyl ester to the carboxylic acid led to a >10-fold loss of antiproliferative activity, demonstrating that even minor ester modifications produce substantial biological potency differences . These quantitative property and activity gaps preclude interchangeable use without re-validation of the specific ester form required for a given synthetic or pharmacological context.

Quantitative Differentiation Evidence for Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Advantage of the Ethyl Ester over Methyl Ester and Free Acid

The ethyl ester exhibits a computed XLogP3 of 1.1, compared to 0.7 for the methyl ester (CAS 671820-52-3) and 0.4 for the free carboxylic acid (CAS 702669-54-3) [1][2][3]. This incremental lipophilicity gain (ΔLogP = +0.4 vs. methyl, +0.7 vs. acid) is consistent with established medicinal chemistry principles where higher logP within the range of 1–3 often correlates with improved passive membrane permeability while maintaining aqueous solubility [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count Reduction vs. Free Carboxylic Acid

The ethyl ester contains 2 hydrogen-bond donors (HBD), identical to the methyl ester but one fewer than the free carboxylic acid (3 HBD) [1][2][3]. In the widely cited Lipinski Rule of Five, HBD count ≤5 is favorable for oral bioavailability; however, lower HBD within this range is generally associated with enhanced passive permeation across biological membranes [1]. The esterification effectively masks the acidic proton of the carboxylic acid, reducing HBD by 33%.

Hydrogen bonding Oral bioavailability Prodrug design

Rotatable Bond Flexibility Differential vs. Methyl Ester and Free Acid

The ethyl ester possesses 3 rotatable bonds, compared to 2 for the methyl ester and 1 for the free carboxylic acid [1][2][3]. The additional rotatable bond arises from the ethyl group (–O–CH2–CH3) versus the methyl group (–O–CH3) or the planar carboxyl. While increased rotatable bonds can introduce entropic penalties upon binding, they also provide conformational adaptability that may be exploited in induced-fit binding scenarios [1]. The incremental difference (Δ = +1 vs. methyl ester) is modest but measurable.

Molecular flexibility Conformational entropy Binding affinity

Commercial Purity Specification Advantage Over Methyl Ester Analog

Commercially, ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is routinely supplied at a standard purity of 97% (with batch-specific NMR, HPLC, and GC analytical data available), as documented by Bidepharm . In contrast, the methyl ester analog (CAS 671820-52-3) is typically offered at 95+% purity from the same supplier . This 2-percentage-point purity differential, while seemingly modest, translates to a meaningful reduction in total impurity burden for applications requiring high analytical stringency, such as in vitro pharmacological profiling or use as a certified reference standard.

Chemical purity Quality control Reproducibility

Ester Hydrolysis Rate Differential as a Factor in Prodrug or Intermediate Stability

While direct experimental hydrolysis half-life data for the ethyl ester in this specific scaffold are not publicly available, the well-established physicochemical principle that ethyl esters undergo slower alkaline and enzymatic hydrolysis than methyl esters (due to steric and electronic effects of the larger alkoxy group) provides a class-level inference . The Qi et al. (2018) study demonstrated that the methyl ester is critical for antiproliferative activity on the tetrahydroquinoxaline-6-carboxylate scaffold, and its hydrolysis to the free carboxylic acid caused a >10-fold drop in potency . An ethyl ester, by virtue of its slower hydrolysis kinetics, may serve as a more stable synthetic intermediate or a modulated-release prodrug form compared to the methyl ester, though direct head-to-head data are currently absent.

Ester hydrolysis Metabolic stability Prodrug activation

Procurement-Relevant Application Scenarios for Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 1353500-82-9)


Medicinal Chemistry: Ester Prodrug Design Leveraging Differential Lipophilicity and Hydrolytic Stability

Based on its XLogP3 of 1.1 (Δ = +0.4 over methyl ester) and the class-level inference of slower ester hydrolysis , the ethyl ester is suitable as a prodrug or intermediate in lead optimization programs targeting intracellular tubulin polymerization. The Qi et al. (2018) study demonstrated that the ester moiety on the 3-oxo-tetrahydroquinoxaline-6-carboxylate scaffold is essential for antiproliferative activity . The ethyl ester may offer a distinct pharmacokinetic profile compared to the methyl ester, potentially translating to different in vivo efficacy windows, though direct comparative in vivo data are not yet available .

Synthetic Chemistry: Building Block for N-Substituted Derivatives with Extended Rotatable Bond Space

The ethyl ester's 3 rotatable bonds (vs. 2 for methyl ester, 1 for free acid) [1] provide greater conformational flexibility for downstream derivatization. This property is advantageous when synthesizing N-substituted derivatives with bulky pharmacophores, as the ethyl ester may better accommodate steric constraints during coupling reactions compared to the more rigid methyl ester or acid forms [1]. The 97% commercial purity with batch QC documentation ensures consistency in multi-step synthetic sequences.

Analytical Chemistry and Reference Standard Procurement: Higher Purity Specification Reduces Assay Artifact Risk

The 97% standard purity of the ethyl ester (with NMR, HPLC, GC batch data) surpasses the 95+% typical purity of the methyl ester analog . For laboratories establishing analytical methods, impurity profiling, or using the compound as a reference standard in quantitative assays, this 2-percentage-point purity advantage translates to lower baseline noise and reduced risk of impurity-derived false positives or negatives, directly improving assay robustness .

Drug Discovery: Phenotypic Screening Where Lipophilicity Tuning is Critical

The intermediate XLogP3 of 1.1 [1] positions the ethyl ester in a favorable lipophilicity range for cell-based phenotypic screening, where excessive polarity (XLogP3 ≤0.5, as with the free acid) can limit membrane penetration and excessive lipophilicity can cause non-specific binding. The reduced HBD count (2 vs. 3 for the free acid) [1] further supports passive cellular permeability, making the ethyl ester a rational choice for primary screening libraries over the more polar methyl ester or charged carboxylic acid [1].

Quote Request

Request a Quote for Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.